molecular formula C28H34Cl2F2N2O B1682825 Vanoxerine dihydrochloride CAS No. 67469-78-7

Vanoxerine dihydrochloride

货号: B1682825
CAS 编号: 67469-78-7
分子量: 523.5 g/mol
InChI 键: MIBSKSYCRFWIRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

GBR 12909 二盐酸盐的合成涉及多个步骤:

    起始原料: 合成从制备 1-(2-双(4-氟苯基)甲氧基)乙基)-4-(3-苯基丙基)哌嗪开始。

    反应条件: 该化合物通过一系列反应合成,涉及使用 4-氟苄基氯、哌嗪和苯基丙基溴等试剂。反应通常在受控温度和压力条件下进行,以确保高产率和纯度。

    工业生产: 在工业规模上,GBR 12909 二盐酸盐的合成涉及使用大型反应器和纯化系统,以批量生产该化合物。

化学反应分析

Chemical Reactions of Vanoxerine Dihydrochloride

This compound undergoes several types of chemical reactions. One such reaction is oxidation. this compound is a hydrochloride salt obtained by reacting vanoxerine with two equivalents of hydrogen chloride .

Biological Activity and Effects on Cell Cycle

This compound functions as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC).

In Vitro Studies

  • In human HCC cell lines QGY7703 and Huh7, this compound exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively .

  • Treatment with this compound resulted in G1-phase cell cycle arrest, induction of apoptosis, and downregulation of CDK2/4/6 and cyclins D/E . It also decreased the phosphorylation of retinoblastoma protein (Rb) .

  • These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle.

In Vivo Studies

  • In vivo study in BALB/C nude mice subcutaneously xenografted with Huh7 cells, this compound (40 mg/kg, i.p.) injection for 21 days produced significant anti-tumor activity (p < 0.05), which was comparable to that achieved by 5-Fu (10 mg/kg, i.p.), with the combination treatment resulting in a synergistic effect .

  • Immunohistochemistry staining of the tumor tissues also revealed significantly reduced expressions of Rb and CDK2/4/6 in the this compound treatment group .

Dopamine Transporter Antagonist

This compound is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake. It has a high affinity for the dopamine transporter and a slower dissociation rate than cocaine. The primary result of this compound’s action is an increase in the amount of dopamine in the synapse.

Effects on Cardiac Ion Channels

Vanoxerine blocks human cardiac sodium (hNav 1.5) channel currents and guinea pig cardiac calcium currents in addition to blocking hERG channel currents and prolonging action potential durations (APDs) mildly in canine cardiac myocytes and Purkinje fibers . Vanoxerine's block of Cav 1.2 and Nav 1.5, in particular, were more potent at faster rates and led to the suggestion that vanoxerine might be effective in terminating AF/AFL and restoring NSR without being proarrhythmic .

科学研究应用

GBR 12909 二盐酸盐具有广泛的科学研究应用:

作用机制

GBR 12909 二盐酸盐通过抑制多巴胺转运蛋白 (DAT) 发挥其作用。这种抑制阻止了多巴胺重新摄取到突触前神经元,导致细胞外多巴胺水平升高。该化合物以高亲和力结合 DAT,阻断转运蛋白的功能,从而增强多巴胺能信号传导。 这种机制类似于可卡因,但 GBR 12909 二盐酸盐的作用时间更长,负面行为效应更少 .

相似化合物的比较

GBR 12909 二盐酸盐在多巴胺转运蛋白抑制剂中是独一无二的,因为它具有高度选择性和长时间的作用。类似的化合物包括:

GBR 12909 二盐酸盐因其对多巴胺转运蛋白的高亲和力及其产生持久效应且负面行为后果更少的能力而脱颖而出。

生物活性

Vanoxerine dihydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cardiac arrhythmias. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound primarily functions as a cyclin-dependent kinase (CDK) inhibitor , specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC) . Additionally, vanoxerine acts as a dopamine reuptake inhibitor and a multi-channel blocker affecting sodium, calcium, and potassium channels in cardiac tissues . This dual action not only positions it as a potential therapeutic agent for HCC but also in treating atrial fibrillation (AF) and flutter (AFL).

In Vitro Studies

In studies involving human HCC cell lines QGY7703 and Huh7, this compound exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively. Treatment with vanoxerine resulted in:

  • G1-phase cell cycle arrest
  • Induction of apoptosis
  • Downregulation of CDK2/4/6 and cyclins D/E
  • Decreased phosphorylation of retinoblastoma protein (Rb)

These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle .

In Vivo Studies

In vivo experiments conducted on BALB/C nude mice xenografted with Huh7 cells demonstrated that intraperitoneal administration of this compound (40 mg/kg) over 21 days resulted in significant anti-tumor activity comparable to that achieved by 5-fluorouracil (5-Fu) (10 mg/kg). The combination treatment showed a synergistic effect, enhancing overall efficacy .

Cardiac Effects and Arrhythmia Management

Vanoxerine's impact on cardiac function has been extensively studied due to its ability to block hERG potassium channels. While it prolongs the QT interval, it does not induce proarrhythmic effects typically associated with other hERG blockers like dofetilide. Instead, vanoxerine has been shown to effectively terminate AF/AFL in animal models without inducing Torsade de Pointes .

Clinical Trials

Clinical trials have confirmed vanoxerine's efficacy in re-establishing normal sinus rhythm in patients with AF/AFL. The drug's frequency-dependent action allows it to selectively block ion channels during rapid heart rates, making it a promising candidate for arrhythmia management .

Case Study: QT Interval Analysis

A case study analyzing the relationship between vanoxerine dosage and QT interval changes involved 15 patients receiving varying doses (50 mg and 75 mg). The results indicated that while vanoxerine affected the QT interval, careful monitoring ensured no serious adverse events occurred .

Summary of Findings

Study TypeCell Line/ModelKey FindingsReference
In VitroQGY7703/Huh7G1-arrest, apoptosis induction, CDK inhibition
In VivoBALB/C miceSignificant anti-tumor activity
Cardiac StudiesCanine modelTermination of AF/AFL without proarrhythmia
Clinical TrialHuman subjectsQT prolongation without serious adverse events

属性

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBSKSYCRFWIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042570
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-78-7
Record name Vanoxerine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANOXERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanoxerine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vanoxerine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Vanoxerine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Vanoxerine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Vanoxerine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Vanoxerine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。